Cas no 62717-90-2 (1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-, (R)-)
62717-90-2 structure
Product Name:1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-, (R)-
CAS-nummer:62717-90-2
MF:C18H21NO2
MW:283.36484503746
CID:434259
PubChem ID:12828251
Update Time:2025-04-19
1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-, (R)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-, (R)-
- DTXSID40510911
- (1R)-7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- SCHEMBL7621209
- 62717-90-2
-
- Inchi: 1S/C18H21NO2/c1-20-17-10-14-8-9-19-12-16(13-6-4-3-5-7-13)15(14)11-18(17)21-2/h3-7,10-11,16,19H,8-9,12H2,1-2H3/t16-/m1/s1
- InChI-sleutel: YCCXFCQLRGMHPB-MRXNPFEDSA-N
- LACHT: O(C)C1C(=CC2CCNC[C@H](C3C=CC=CC=3)C=2C=1)OC
Berekende eigenschappen
- Exacte massa: 283.15733
- Monoisotopische massa: 283.157228913g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 316
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 30.5Ų
Experimentele eigenschappen
- PSA: 30.49
1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-, (R)- Gerelateerde literatuur
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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